Chlorofluoroacetamide

Kinase Inhibitor Selectivity Non-Small Cell Lung Cancer Mutant EGFR Targeting

Chlorofluoroacetamide is a dihaloacetamide warhead enabling tunable, reversible covalent inhibition—unlike acrylamides with high off-target reactivity. CFA-cysteine adducts undergo self-correcting hydrolysis, clearing off-target modifications while preserving on-target engagement in kinase pockets. Key applications: (i) EGFR T790M inhibitor NSP-037 (6.6-fold vs osimertinib); (ii) BTK inhibitors with sustained target engagement; (iii) (R)-enantiomer for SARS-CoV-2 Mpro antivirals; (iv) selective P450IIB1 inactivation. Source high-purity CFA to differentiate your TCI pipeline with this unique self-correcting warhead chemistry.

Molecular Formula C2H3ClFNO
Molecular Weight 111.5 g/mol
CAS No. 431-09-4
Cat. No. B1361830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorofluoroacetamide
CAS431-09-4
Molecular FormulaC2H3ClFNO
Molecular Weight111.5 g/mol
Structural Identifiers
SMILESC(C(=O)N)(F)Cl
InChIInChI=1S/C2H3ClFNO/c3-1(4)2(5)6/h1H,(H2,5,6)
InChIKeyBUIKMFCMUJNGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorofluoroacetamide (CAS 431-09-4) as a Tunable Covalent Warhead for Selective Cysteine Targeting


Chlorofluoroacetamide (CFA, 2-chloro-2-fluoroacetamide, CAS 431-09-4) belongs to the dihaloacetamide class of electrophilic warheads used in the design of targeted covalent inhibitors (TCIs). It is specifically utilized for modifying cysteine residues in active sites of disease-associated kinases and viral proteases [1]. Its intrinsic chemical property is a balanced thiol reactivity, which is lower than that of conventional acrylamide warheads but highly tunable depending on the target protein environment [2].

Why Chlorofluoroacetamide Cannot Be Substituted with Common Acrylamide or Chloroacetamide Warheads


Generic substitution of the chlorofluoroacetamide (CFA) warhead with seemingly analogous electrophiles like acrylamides or unsubstituted chloroacetamides fails to replicate the target specificity and toxicity profile required for safe covalent drugs. Acrylamides, common Michael acceptors, exhibit higher background reactivity leading to significant off-target labeling, whereas CFA demonstrates milder intrinsic reactivity that drastically reduces this effect [1]. Unlike chloroacetamide adducts, CFA-cysteine adducts are susceptible to hydrolysis, providing a unique 'reversibility' mechanism that allows for a self-correcting dissociation from off-target proteins while remaining stable in the solvent-sequestered kinase pocket [2]. Substituting the halogen combination, such as using dichloroacetamide (DCA), alters both the aqueous stability of the thiol adduct and its reactivity profile [3].

Quantitative Differentiation of Chlorofluoroacetamide from Comparator Warheads and Clinical Inhibitors


CFA-derived inhibitor NSP-037 achieves a 6.6-fold higher cellular selectivity index than osimertinib for mutant EGFR

The chlorofluoroacetamide (CFA)-based irreversible inhibitor NSP-037 (compound 18) demonstrates a significantly higher antiproliferative selectivity for mutant EGFR (L858R/T790M) over wild-type EGFR compared to the clinically approved third-generation inhibitor, osimertinib. In cell-based assays using H1975 (mutant) and H292 (wild-type) cell lines, NSP-037 displayed a selectivity index of 91.3, which is 6.6-fold greater than osimertinib's selectivity index of 13.8 [1]. This enhanced selectivity can minimize the exposure of healthy cells to the drug, directly addressing the dose-limiting toxicities associated with wild-type EGFR inhibition.

Kinase Inhibitor Selectivity Non-Small Cell Lung Cancer Mutant EGFR Targeting

Chlorofluoroacetamide warhead provides a balanced GSH reactivity profile distinct from hyper-reactive acrylamides and DCA

The intrinsic reactivity of the chlorofluoroacetamide (CFA) electrophile inversely correlates with its target selectivity and off-target toxicity. Systematic investigation of glutathione (GSH) reactivity reveals that CFA sits in a balanced reactivity range, being less reactive than common acrylamide Michael acceptors but possessing sufficient reactivity to form stable covalent bonds in structured protein pockets. Among dihaloacetamides, CFA exhibits higher GSH reactivity than dichloroacetamide (DCA), which shows slightly lower GSH reactivity but produces a chemically labile, hydrolysable adduct in solution [1]. These data position CFA as a warhead that minimizes non-specific GSH depletion while avoiding the instability of DCA adducts under aqueous conditions, offering a differentiated reactivity profile [2].

Covalent Warhead Design Off-Target Reactivity Glutathione Conjugation

N-substituted CFA inactivators achieve isoform-selective targeting of cytochrome P450 enzymes in rat liver microsomes

N-substituted chlorofluoroacetamide derivatives function as selective, irreversible inactivators of specific cytochrome P450 isoforms. In a direct activity screen of rat liver microsomes, N-(2-p-nitrophenethyl)chlorofluoroacetamide reduced the activity of its primary target, the major phenobarbital-inducible form P450IIB1, to approximately one-third of the control level at a 200 mg/kg dose. Crucially, under the same conditions, the activities of at least five other distinct cytochrome P450 isoforms, measured through steroid and warfarin hydroxylation activities, were unaffected, confirming high isoform selectivity [1]. This contrasts with broad-spectrum P450 inactivators that lack such specific biochemical tool properties.

Cytochrome P450 Inactivation Isoform Selectivity Drug Metabolism

CFA-cysteine adducts undergo environment-dependent hydrolysis enabling an 'off-switch' for off-target modifications

A key differentiation of the chlorofluoroacetamide (CFA) warhead from irreversible acrylamide-based inhibitors is the hydrolytic lability of its cysteine adduct. After forming a covalent bond with a cysteine, the CFA adduct is susceptible to hydrolysis, which can restore the free thiol on the protein. This environment-dependent mechanism ensures that stable inhibition is maintained only inside the sterically protected and solvent-sequestered ATP-binding pockets of target kinases, while transient off-target adducts are reversed [1]. In contrast, adducts formed by conventional Michael acceptors are typically irreversible, leading to permanent labeling of off-target proteins and accumulated toxicity [2].

Reversible Covalent Inhibition Adduct Hydrolysis Targeted Drug Safety

The (R)-enantiomer configuration critically governs CFA binding affinity and irreversible inactivation of SARS-CoV-2 Mpro

The chirality of the chlorofluoroacetamide (CFA) warhead introduces a key stereochemical dimension to its bioactivity. In the development of irreversible SARS-CoV-2 main protease (Mpro) inhibitors, diastereomeric CFA derivatives displayed significantly different inhibitory potencies. Kinetic analysis conclusively demonstrated that the (R)-configuration of CFA is essential for both high binding affinity and the rate of irreversible inactivation of the enzyme [1]. This stereodependence is not a general property of all covalent warheads and necessitates the procurement of enantiopure CFA building blocks for reproducible structure-activity relationships, which was demonstrated through a dedicated optical resolution protocol for chlorofluoroacetic acid [2].

Stereochemical Influence Viral Protease Inhibition Covalent Inhibitor Kinetics

High-Impact Application Scenarios for Chlorofluoroacetamide in Targeted Drug Discovery


Design of Next-Generation Mutant-Selective EGFR Kinase Inhibitors

Chlorofluoroacetamide (CFA) is the preferred warhead for irreversible EGFR inhibitors targeting the T790M resistance mutation. Its integration into a pyrimidine scaffold yielded NSP-037, which achieves a 6.6-fold higher cellular selectivity index against mutant EGFR compared to the clinical standard osimertinib [1]. This application scenario directly addresses the need for lung cancer therapeutics with reduced wild-type EGFR-driven toxicities.

Engineering 'Reversible Covalent' Inhibitors for BTK and Other Kinase Targets

The CFA warhead is ideal for developing Bruton's tyrosine kinase (BTK) inhibitors and other kinase drugs where prolonged target engagement without permanent off-target labeling is desired. CFA's unique mechanism of thiol adduct hydrolysis promotes self-correction of off-target modifications while maintaining stable inhibition in the kinase active site, a property unattainable with acrylamide-based warheads [2].

Development of Enantiopure Antiviral Agents Targeting 3CL Protease

For antiviral drug discovery focused on coronaviruses, sourcing enantiopure (R)-chlorofluoroacetamide is crucial. Kinetic studies have proven that only the (R)-enantiomer provides the necessary binding affinity and inactivation rate against SARS-CoV-2 Mpro, leading to cellular antiviral potency comparable to nirmatrelvir [3]. This ensures that lead optimization efforts are built on the active stereoisomer from the outset.

Isoform-Selective Chemical Probes for Cytochrome P450 Metabolism Studies

N-substituted chlorofluoroacetamides serve as highly specific, irreversible inactivators of cytochrome P450 isoform 2B1/2. Researchers can use these compounds to selectively silence P450IIB1 activity in hepatocyte models without affecting the function of other major drug-metabolizing P450 isoforms, enabling precise in vitro drug-drug interaction studies that are far more conclusive than those using pan-P450 inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorofluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.